Synthetic Yield in Cyclopropanesulfonamide Formation: 3-Chloropropanesulfonyl Chloride vs. 2-Chloroethanesulfonyl Chloride
In the synthesis of N-tert-butylcyclopropanesulfonamide, 3-chloropropanesulfonyl chloride undergoes amination followed by intramolecular cyclization in a three-step sequence. The overall yield for this process starting from 3-chloropropanesulfonyl chloride is reported as high-yielding . In contrast, the analogous reaction with 2-chloroethanesulfonyl chloride (attempted formation of a thiirane dioxide) is not viable due to the high strain of the three-membered ring containing a sulfur atom, resulting in no cyclized product under comparable conditions .
| Evidence Dimension | Synthetic Yield for Cyclopropanesulfonamide Synthesis |
|---|---|
| Target Compound Data | High-yielding three-step synthesis (specific overall yield not provided, but described as practical and high-yielding) |
| Comparator Or Baseline | 2-Chloroethanesulfonyl chloride: Reaction not applicable; no cyclopropanesulfonamide formed |
| Quantified Difference | Not applicable (reaction pathway fundamentally different) |
| Conditions | Amination with t-BuNH2 in THF, followed by cyclocondensation with BuLi in THF |
Why This Matters
This demonstrates that 3-chloropropanesulfonyl chloride is the essential starting material for this specific class of medicinally relevant cyclopropanesulfonamides, a transformation that cannot be achieved with shorter-chain analogs, making it irreplaceable for this synthetic route.
